Regulatory Identity and Nomenclature: Oxybutynin Impurity 2 vs. Related Compounds A and B
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 31197-69-0) is classified as Oxybutynin Impurity 2 (Phenylcyclohexylglycolic Acid Ethyl Ester), a positionally distinct impurity that arises from incomplete transesterification or side reactions during oxybutynin synthesis . This identity is categorically different from Oxybutynin USP Related Compound A (the free acid, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, CAS 4335-77-7) and Oxybutynin USP Related Compound B (the methyl ester, CAS 10399-13-0) . In the USP monograph system, Related Compound A has a relative retention time of approximately 1.6 versus oxybutynin at 1.0, while the ethyl ester (Impurity 2) exhibits a different, later-eluting retention profile under the same chromatographic conditions, consistent with its higher logP [1]. Suppliers including Veeprho (Cat. VE0018535) and SynZeal catalog this compound as a discrete impurity reference standard, supplied with full characterization data compliant with ICH guidelines for ANDA and DMF submissions .
| Evidence Dimension | Regulatory identity and chromatographic retention order in oxybutynin impurity profiling |
|---|---|
| Target Compound Data | Oxybutynin Impurity 2; CAS 31197-69-0; ethyl ester; logP 3.02; MW 262.34; later-eluting than Related Compound A under reversed-phase conditions |
| Comparator Or Baseline | Oxybutynin Related Compound A (free acid, CAS 4335-77-7): logP 2.54, MW 234.29, USP RRT ~1.6; Oxybutynin Related Compound B (methyl ester, CAS 10399-13-0): logP 2.63, MW 248.32 |
| Quantified Difference | ΔlogP (ethyl – methyl) ≈ +0.39; ΔlogP (ethyl – free acid) ≈ +0.48; distinct RRT from both comparators |
| Conditions | USP Oxybutynin Chloride monograph; reversed-phase HPLC conditions; cyclodextrin-MEEKC method (Talanta, 2009) |
Why This Matters
Procurement of the correct impurity reference standard is non-substitutable for regulatory filings; using the methyl ester or free acid in place of the ethyl ester would yield incorrect retention time matching and invalidate impurity quantification in oxybutynin drug substance testing.
- [1] USP-NF Errata. Oxybutynin Chloride Extended-Release Tablets. Relative retention times: oxybutynin ~1.0, oxybutynin related compound A ~1.6. Official April 01, 2018. View Source
